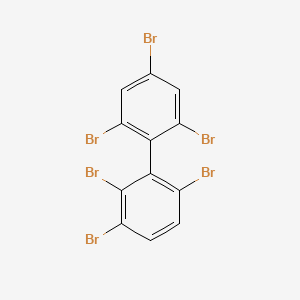

2,2',3,4',6,6'-Hexabromobiphenyl

Description

Structure

3D Structure

Properties

CAS No. |

93261-83-7 |

|---|---|

Molecular Formula |

C12H4Br6 |

Molecular Weight |

627.6 g/mol |

IUPAC Name |

1,2,4-tribromo-3-(2,4,6-tribromophenyl)benzene |

InChI |

InChI=1S/C12H4Br6/c13-5-3-8(16)10(9(17)4-5)11-6(14)1-2-7(15)12(11)18/h1-4H |

InChI Key |

IQTCAECVXQIAJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence and Distribution of 2,2 ,3,4 ,6,6 Hexabromobiphenyl

Sources and Formation Pathways of 2,2',3,4',6,6'-Hexabromobiphenyl

The primary route of entry for this compound into the environment has been through its inclusion in commercial flame retardant products and subsequent release.

Polybrominated biphenyls were manufactured as flame retardants and marketed under various trade names, with FireMaster® being the most prominent in the United States. mdpi.com The production of PBBs involved the bromination of biphenyl (B1667301), resulting in a mixture of different congeners. nih.gov The specific congener, this compound (PBB 149), has been identified as a component in these commercial mixtures. nih.gov

The composition of these technical mixtures could vary. For instance, analyses of FireMaster® BP-6 have identified several PBB congeners, including hexabromobiphenyls. While 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153) was the main constituent, other isomers, including PBB 149, were also present in smaller proportions. nih.gov

Below is a table detailing the composition of identified PBB congeners in FireMaster® BP-6, including the closely related 2,2',3,4',5',6-hexabromobiphenyl (B1217398) (PBB 149).

| IUPAC No. | Structure | Percent composition of FireMaster BP-6 | Reference |

| 149 | 2,2',3,4',5',6- | 2.24 | Robertson et al. 1984b |

| 1.40 | Aust et al. 1981 | ||

| 0.78 | Orti et al. 1983 | ||

| 153 | 2,2',4,4',5,5'- | 53.9 | Robertson et al. 1984b |

| 47.8 | Aust et al. 1981 | ||

| 55.2 | Orti et al. 1983 | ||

| 58.5 | Krüger 1988 |

Data sourced from the Toxicological Profile for Polybrominated Biphenyls, Agency for Toxic Substances and Disease Registry (ATSDR), 2004. nih.gov

Beyond direct release, this compound can potentially be formed in the environment through the degradation of more heavily brominated PBBs. The pyrolysis of commercial hexabromobiphenyl mixtures can produce lesser brominated biphenyls. nih.gov Similarly, photolytic degradation, particularly through exposure to sunlight, is a known pathway for the debromination of PBBs. nih.govnih.gov For example, the photodecomposition of decabromobiphenyl (B1669990) (PBB 209) has been shown to yield a variety of lower brominated congeners. nih.govnih.gov This process involves the reductive debromination of the PBB molecule. nih.gov While it is plausible that this compound could be a product of the photodecomposition of hepta- or octabromobiphenyls, specific studies confirming this transformation pathway were not identified in the reviewed literature.

Environmental Transport and Partitioning Dynamics

The environmental fate of this compound is largely dictated by its physicochemical properties, which favor its association with solids and limit its mobility in the aqueous phase.

Hexabromobiphenyls are characterized by high lipophilicity, meaning they have a strong affinity for fats and oils, and consequently for organic matter in the environment. pops.int This property is quantified by the octanol-water partition coefficient (log Kow), which for hexabromobiphenyl is high (6.39). pops.int A high log Kow value generally correlates with a high soil organic carbon-water (B12546825) partition coefficient (Koc), indicating strong adsorption to soil and sediment. researchgate.netepa.gov As a result, this compound is expected to be largely immobile in soil and sediment, partitioning out of the water phase and binding to particulate matter. pops.int This strong adsorption contributes to its persistence in these environmental compartments.

The potential for this compound to volatilize into the atmosphere is considered low. pops.int This is due to its low vapor pressure, which for hexabromobiphenyls is in the range of 6.9x10⁻⁶ to 7.5x10⁻⁴ Pascals. pops.int Despite this low volatility, long-range atmospheric transport of PBBs can occur, likely through their adsorption to airborne particulate matter. osti.gov The detection of various PBB congeners in remote regions such as the Arctic provides evidence for this mode of transport. mdpi.comresearchgate.netosti.govcopernicus.orgcopernicus.org Although specific monitoring data for this compound in remote atmospheres was not found in the reviewed literature, its physicochemical properties suggest that it could be subject to similar long-range transport dynamics as other persistent organic pollutants.

Below is a table summarizing key physicochemical properties relevant to the environmental transport of hexabromobiphenyls.

| Property | Value | Reference |

| Log Kow | 6.39 | Stockholm Convention |

| Water Solubility | 3 µg/L | Stockholm Convention |

| Vapor Pressure | 6.9x10⁻⁶ to 7.5x10⁻⁴ Pa | Stockholm Convention |

Aquatic Transport and Sedimentation Processes

The transport and fate of this compound in aquatic environments are intrinsically linked to its strong tendency to avoid water and associate with particulate matter. This behavior is primarily dictated by its low aqueous solubility and high lipophilicity.

Due to its hydrophobic nature, this compound exhibits limited solubility in water. This characteristic means that the compound does not readily dissolve in the water column. Instead, it preferentially adsorbs to suspended organic and inorganic particles, such as clay and silt. This partitioning behavior is a key element of its aquatic transport. The movement of this compound is therefore largely tied to the movement of these suspended sediments. In rivers, estuaries, and lakes, the flow of water carries these contaminated particles, effectively transporting this compound over varying distances from its source.

The high octanol-water partition coefficient (log Kₒw) of hexabromobiphenyls, estimated to be greater than 7 for some congeners, further underscores their propensity to accumulate in fatty tissues of organisms and in the organic fraction of sediments rather than remaining in the water phase. This high log Kₒw value is a strong indicator of the compound's lipophilic—or "fat-loving"—nature.

As water flow decreases, for instance in slower-moving stretches of a river, lakes, or estuaries, the suspended particles bearing this compound begin to settle out of the water column. This process, known as sedimentation, leads to the accumulation of the compound in the bottom sediments. Over time, layers of sediment can build up, burying the contaminated layers and creating a historical record of pollution.

Studies of sediment cores from contaminated sites have provided evidence of the deposition and persistence of polybrominated biphenyls (PBBs) in general. For example, sediment sampling in the Pine River Reservoir in Michigan, an area with known historical PBB contamination, revealed the presence of PBBs in the sediment, with the highest concentrations often found in the upper layers of the cores, indicating more recent deposition. epa.govepa.gov While these studies often measure total PBBs or a selection of major congeners, the principles of sediment transport and deposition apply to individual congeners like this compound. The analysis of polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, in sediment cores from the Sundarban wetland also showed a predominance of hexachlorinated congeners, suggesting that hexabrominated congeners would behave similarly.

The ultimate fate of this compound in many aquatic systems is its burial in the sediment bed. Once sequestered in the deeper sediment layers, the compound is largely removed from direct interaction with the overlying water column and the majority of aquatic organisms. However, processes such as bioturbation (the mixing of sediments by organisms) and resuspension events (caused by storms or dredging) can potentially reintroduce the contaminant into the aquatic environment.

| Property | Estimated Value/Characteristic | Implication for Aquatic Transport and Sedimentation |

| Water Solubility | Low (e.g., ~0.1 µg/L for a similar congener) | Limited presence in the dissolved phase; high affinity for particulate matter. |

| Octanol-Water Partition Coefficient (log Kₒw) | High (e.g., >7.0 for a similar congener) | Strong tendency to partition from water into organic matter, including sediments and biota. |

| Primary Transport Mechanism | Adsorption to suspended sediment particles and subsequent transport with water flow. | Distribution is linked to sediment transport patterns in aquatic systems. |

| Primary Sink in Aquatic Systems | Bottom sediments. | Accumulates in depositional zones, creating a long-term reservoir of the contaminant. |

Environmental Fate and Degradation Kinetics of 2,2 ,3,4 ,6,6 Hexabromobiphenyl

Persistence in Abiotic Environmental Compartments

The abiotic degradation of PBBs, excluding photochemical reactions, is generally considered to be an unlikely pathway. pops.intpops.int This high level of stability means that a significant portion of these compounds produced will likely persist in the environment for extended periods. pops.int Laboratory studies and field observations have indicated low to no degradation in water, soil, and sediment, with estimated half-lives exceeding two months in water and six months in soil and sediment. pops.int

Photodegradation is considered a primary pathway for the environmental breakdown of PBBs. mdpi.com Laboratory experiments have demonstrated that PBBs can be degraded by ultraviolet (UV) radiation. inchem.org For instance, the photolysis of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) in methanol (B129727) was rapid, with 90% degradation observed after just nine minutes, primarily resulting in the formation of less brominated PBBs. pops.int However, the relevance of such rapid photolysis in aqueous environments is debated due to the lack of activating chemical groups. pops.int

The process of photodegradation typically involves reductive debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure. nih.gov Studies on specific PBB congeners have revealed preferences for the removal of bromine atoms at certain positions. For example, under UV irradiation, the degradation of some polybrominated diphenyl ethers (PBDEs), which share structural similarities with PBBs, shows that the photoreactivity of bromine atoms can decrease in the order of ortho > para positions for less brominated congeners. nih.gov For more highly brominated congeners, the debromination sequence can shift, sometimes favoring an ortho-meta-para pattern due to steric hindrance and the electron-withdrawing effects of multiple bromine atoms. mdpi.com

Identified photoproducts are typically lower-brominated PBBs. pops.intinchem.org For example, the photolysis of 2,4,5,2',4',5'-hexabromobiphenyl resulted in the formation of pentabromobiphenyls and tetrabromobiphenyls through para, ortho, and meta debromination. nih.gov Specifically, 2,4,5,2',5'-pentabromobiphenyl was a major product resulting from para debromination. nih.gov

Excluding photochemical reactions, the abiotic chemical degradation of PBBs is considered to be a very slow and generally insignificant process in the environment. pops.intpops.int The chemical stability of PBBs is influenced by the number and position of the bromine atoms on the biphenyl rings. nih.gov This inherent resistance to chemical breakdown contributes significantly to their persistence in various environmental compartments. pops.int

Biotic Degradation Processes

While PBBs are generally resistant to microbial degradation, some breakdown can occur under specific conditions. pops.intinchem.org The hydrophobicity of these compounds can limit their bioavailability to microorganisms, which in turn can result in low biomass of bacteria capable of their degradation. nih.gov

Under anaerobic conditions, microbial reductive debromination has been observed as a potential degradation pathway for PBBs and related compounds like PBDEs. nih.govnih.gov This process involves microorganisms using the brominated compounds as electron acceptors, leading to the removal of bromine atoms. nih.gov Studies on anaerobic sediments have shown that highly brominated congeners can be debrominated to less brominated, and sometimes more toxic, forms. nih.gov For example, research on PBDEs demonstrated the production of hexa-, penta-, and tetrabrominated congeners from the debromination of more highly brominated mixtures. nih.gov

The presence of specific microbial species, such as those from the genus Dehalococcoides, has been linked to the debromination of brominated compounds in anaerobic environments. nih.gov Some of these microorganisms can carry out this process metabolically, while for others it is a co-metabolic process, requiring the presence of another primary substrate. nih.gov

Microbial degradation of PBBs and similar compounds has been investigated in both anaerobic and aerobic environments. In anaerobic settings, the degradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) by enriched microbial cultures produced less brominated compounds like BDE-17 and BDE-4. nih.gov The presence of other contaminants, such as trichloroethene (TCE), was found to potentially inhibit the degradation of BDE-47. nih.gov The degradation rates in this study were found to be dependent on the initial concentration of the contaminant, with higher concentrations potentially inhibiting microbial activity. nih.gov

Under aerobic conditions, some bacteria have been shown to utilize BDE-47 as a carbon source. nih.gov One study isolated a bacterial strain with similarities to Acinetobacter sp. that was capable of degrading 45.44% of BDE-47 over 63 days, with the primary product being a hydroxylated form (4-OH-BDE). nih.gov

The table below summarizes the kinetic data from a study on the anaerobic degradation of BDE-47 at different initial concentrations.

| Initial BDE-47 Concentration (µg/L) | Degradation Rate (d⁻¹) |

| 50 | 0.0033 |

| 250 | 0.0014 |

| 500 | 0.0010 |

| Data from a study on the anaerobic degradation of 2,2',4,4'-tetrabromodiphenyl ether by enriched microbial cultures. nih.gov |

Congener-Specific Degradation Profiles

The degradation of PBBs is highly dependent on the specific congener. The number and position of bromine atoms on the biphenyl rings influence the susceptibility of a congener to both photochemical and biological degradation. nih.govmdpi.com

For photochemical degradation, the position of the bromine atom is a key factor. As mentioned earlier, for some congeners, debromination is more likely to occur at the ortho and para positions. nih.gov In highly brominated PBBs, steric hindrance can make ortho positions more susceptible to cleavage. mdpi.com

In terms of biotic degradation, congeners with unsubstituted para positions are generally more easily metabolized by organisms. mdpi.com Conversely, congeners with bromine atoms at both para positions, such as PBB-153, are more resistant to metabolism. mdpi.com Field observations support this, as soil samples from contaminated sites show a different congener composition than the original PBB mixture, indicating partial degradation of some congeners over others. pops.int

Table of Compounds

| Chemical Name | Abbreviation/Synonym |

| 2,2',3,4',6,6'-Hexabromobiphenyl | - |

| 2,2',4,4',5,5'-Hexabromobiphenyl | PBB-153 |

| 2,4,5,2',4',5'-Hexabromobiphenyl | 2,4,5-HBB |

| 2,4,5,2',5'-Pentabromobiphenyl | - |

| 2,4,5,3',4'-Pentabromobiphenyl | - |

| 2,4,5,2',4'-Pentabromobiphenyl | - |

| 3,4,3',4'-Tetrabromobiphenyl | -TBB |

| 2,5,2',5'-Tetrabromobiphenyl | - |

| 2,4,2',5'-Tetrabromobiphenyl | - |

| 2,5,3',4'-Tetrabromobiphenyl | - |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |

| 2,2',4-Tribromodiphenyl ether | BDE-17 |

| 4,4'-Dibromodiphenyl ether | BDE-4 |

| 4-Hydroxydiphenyl ether | 4-OH-BDE |

| Trichloroethene | TCE |

| Methanol | - |

| Polybrominated biphenyls | PBBs |

| Polybrominated diphenyl ethers | PBDEs |

| Dehalococcoides | - |

| Acinetobacter | - |

Bioaccumulation and Biomagnification of 2,2 ,3,4 ,6,6 Hexabromobiphenyl

Bioconcentration Factors (BCF) and Bioaccumulation in Aquatic Organisms

Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. up.pt For aquatic organisms, a key measure of this potential is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state. europa.eumdpi.com Substances with high BCF values are more likely to be taken up and stored in the tissues of aquatic life, primarily in fatty tissues due to their lipophilic (fat-loving) properties. up.pt

The BCF is a critical metric used in regulatory frameworks, such as REACH, to identify substances that are bioaccumulative (B) or very bioaccumulative (vB). A BCF value greater than 2,000 indicates that a substance is bioaccumulative, while a BCF exceeding 5,000 suggests it is very bioaccumulative. mdpi.com For many persistent organic pollutants (POPs) like PBBs, direct uptake from the water is a significant route of exposure for aquatic organisms. up.pt The large surface area of fish gills in constant contact with water facilitates the easy diffusion of lipophilic compounds into the bloodstream. up.pt

Table 1: General Bioconcentration Factor (BCF) Thresholds for Bioaccumulation Assessment

| BCF Value | Classification | Implication for Aquatic Organisms |

| < 2,000 | Not considered bioaccumulative | Lower potential for accumulation from water |

| 2,000 - 5,000 | Bioaccumulative (B) | Significant potential for accumulation in tissues |

| > 5,000 | Very Bioaccumulative (vB) | High potential for reaching hazardous concentrations |

This table provides the general BCF thresholds as defined by regulations like REACH for the classification of chemical substances. mdpi.com

Biomagnification within Trophic Food Webs

Biomagnification, also known as bioamplification, is the process where the concentration of a toxin increases at successively higher levels in a food chain. researchgate.netyoutube.comformative.com This occurs because the contaminant is persistent, meaning it is not easily broken down, and is passed up the food chain as larger organisms consume smaller ones. While bioaccumulation refers to the buildup of a substance in a single organism, biomagnification refers to the increasing concentration across trophic levels. youtube.com

For hydrophobic, fat-soluble chemicals like 2,2',3,4',6,6'-hexabromobiphenyl, which are not easily metabolized, biomagnification is a significant concern. researchgate.net Even if concentrations in the water are low, the substance can be bioconcentrated by phytoplankton and then sequentially magnified in zooplankton, small fish, larger predatory fish, and ultimately in fish-eating birds and mammals, including humans.

Research has shown that poorly metabolizable, moderately hydrophobic substances can biomagnify to a high degree in food webs that include air-breathing animals. researchgate.net This is attributed to their high octanol-air partition coefficient (KOA) and a correspondingly low rate of respiratory elimination to the air. Therefore, top predators in both aquatic and terrestrial food webs are at the greatest risk of accumulating high concentrations of such persistent compounds.

Species-Specific Bioaccumulation Patterns

The extent of bioaccumulation of a chemical like this compound can vary significantly among different species. These variations are influenced by a range of factors including the organism's trophic level, diet, metabolic capacity, age, and lipid content. up.ptnih.gov

Different species have varying abilities to metabolize and excrete contaminants. Organisms with slower metabolic rates or less efficient excretion pathways for a particular chemical will tend to accumulate higher concentrations. The lipid content of an organism is also a crucial factor, as lipophilic compounds like hexabromobiphenyls readily partition into fatty tissues. up.pt Consequently, species with a higher percentage of body fat will generally exhibit higher levels of accumulation.

For example, studies on other persistent organic pollutants have revealed distinct bioaccumulation patterns related to dietary preferences and habitat. nih.gov Similarly, in aquatic ecosystems, benthic (bottom-dwelling) organisms may have different exposure routes and accumulation patterns compared to pelagic (open-water) species. The specific feeding habits of a species will largely determine its exposure to contaminants that have entered the food web.

Maternal Transfer and Transgenerational Exposure Mechanisms

A significant pathway for the exposure of this compound to the next generation is through maternal transfer. This can occur both during gestation (in utero) and after birth through lactation. Because of its lipophilic nature, this compound can cross the placental barrier and accumulate in the developing fetus. nih.gov

Following birth, the high lipid content of milk makes it an efficient vehicle for the transfer of stored lipophilic contaminants from the mother to her offspring. nih.gov Studies on other PBBs and similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) have demonstrated that lactation is a major route of elimination for the mother and a significant source of exposure for the nursing infant. nih.gov

This transgenerational exposure is of particular concern because developing organisms are often more vulnerable to the toxic effects of chemical exposures. The transfer of these compounds from the mother can lead to measurable body burdens in the offspring, potentially impacting their growth and development. Research on the 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) congener, for instance, has confirmed its placental transfer and subsequent presence in fetal tissues. nih.gov This highlights the potential for similar transgenerational exposure with this compound.

Biotransformation Pathways and Metabolite Formation of 2,2 ,3,4 ,6,6 Hexabromobiphenyl

In Vitro Biotransformation Studies

In vitro studies, primarily utilizing hepatic microsomes, have been instrumental in elucidating the initial steps of PBB-149 metabolism. These controlled laboratory settings allow for a detailed examination of enzymatic processes and the identification of primary metabolites.

Hepatic Microsomal Metabolism and Enzyme Induction

The metabolism of PBBs is largely dependent on the cytochrome P450 (CYP) enzyme system located in the hepatic microsomes. For many PBB congeners, the rate and extent of metabolism are significantly influenced by the pattern of bromine substitution on the biphenyl (B1667301) rings. Congeners with adjacent non-brominated carbon atoms and available para positions are generally more susceptible to metabolic attack.

While specific studies on the enzyme kinetics of 2,2',3,4',6,6'-hexabromobiphenyl are limited, research on structurally similar polychlorinated biphenyls (PCBs) and other PBBs provides valuable insights. For instance, studies on hexachlorobiphenyls with similar substitution patterns, such as 2,2',3,3',6,6'-hexachlorobiphenyl, have demonstrated metabolism by human hepatic microsomes, suggesting that PBB-149 would also be a substrate for these enzymes. nih.gov The presence of four ortho-bromine atoms in PBB-149 (at positions 2, 2', 6, and 6') introduces significant steric hindrance, which is known to influence the rate of metabolism. nih.gov

Metabolite Identification (e.g., Hydroxylated PBBs, Conjugates)

The primary route of PBB metabolism is hydroxylation, a process that introduces a hydroxyl (-OH) group onto the biphenyl structure, increasing its polarity and facilitating excretion. nih.gov For PBBs, this often occurs at an open para-position. In the case of this compound, the 5'-position is an unsubstituted para-position, making it a likely site for hydroxylation.

While direct identification of hydroxylated metabolites of PBB-149 from in vitro systems is not extensively documented in readily available literature, the formation of hydroxylated derivatives is a well-established pathway for other PBBs. Following hydroxylation, these metabolites can undergo further biotransformation through conjugation with molecules such as glucuronic acid or sulfate (B86663), forming more water-soluble conjugates that are more readily eliminated from the body. houstonmethodist.org

In Vivo Biotransformation Pathways

In vivo studies, which examine the metabolic processes within a living organism, provide a more comprehensive picture of the absorption, distribution, metabolism, and excretion of a compound.

Excretion and Elimination of Metabolites

Once metabolized to more polar forms, such as hydroxylated PBBs and their conjugates, these compounds can be excreted from the body. The primary routes of excretion for PBB metabolites are through the feces and, to a lesser extent, the urine. The efficiency of elimination is highly dependent on the degree of metabolism. Poorly metabolized PBBs tend to be more persistent and accumulate in fatty tissues.

Species-Specific Metabolic Capabilities

Significant variations in the metabolism of xenobiotics, including PBBs, exist among different species. nih.gov These differences are often attributed to variations in the expression and activity of CYP450 enzymes. For example, some species may possess specific CYP isoforms that are more effective at metabolizing certain PBB congeners.

Studies on related compounds have shown that metabolic pathways can differ significantly between rats, mice, dogs, and humans. nih.govlongdom.org Therefore, extrapolating metabolic data from one species to another must be done with caution. Understanding these species-specific differences is crucial for accurate risk assessment in humans and wildlife.

Influence of Bromination Pattern on Metabolic Fate

The number and position of bromine atoms on the biphenyl rings are the most critical factors determining the metabolic fate of PBBs. nih.gov

The presence of bromine atoms in the ortho positions (2, 2', 6, and 6') generally hinders the rotation around the bond connecting the two phenyl rings, leading to a more rigid, non-planar structure. This steric hindrance can make it more difficult for metabolizing enzymes to access the biphenyl core. PBB-149 possesses four ortho-bromines, which likely contributes to its resistance to metabolism compared to congeners with fewer ortho-substituents. nih.gov

Analytical Methodologies for 2,2 ,3,4 ,6,6 Hexabromobiphenyl in Environmental and Biological Matrices

Sample Extraction and Cleanup Procedures

The initial step in the analysis of 2,2',3,4',6,6'-hexabromobiphenyl involves its extraction from the sample matrix, followed by cleanup to remove interfering substances. The choice of method depends on the nature of the sample, whether it is a biological matrix like serum and tissue or an environmental sample such as soil, sediment, or water.

For biological samples like human serum, a common approach involves protein precipitation followed by solid-phase extraction (SPE). nih.gov An automated SPE method has been developed for high-throughput analysis, where samples are first treated with formic acid for protein denaturation and diluted with water before extraction. nih.gov This method can be coupled with a cleanup step using a two-layered SPE cartridge containing activated silica (B1680970) gel and a mixture of silica gel and sulfuric acid to remove co-extracted lipids and other biogenic materials. nih.govacs.org Liquid-liquid extraction is another technique employed for serum samples. nih.gov

In the case of environmental samples, the extraction and cleanup procedures are tailored to the specific matrix. For soils, sediments, and sludges, Soxhlet extraction with a solvent like hexane (B92381) is a widely used technique. epa.gov The resulting extract is then concentrated and cleaned up using a Florisil chromatographic column. epa.gov For terrestrial vegetation, a simple hexane rinse can be sufficient to extract the compound from the surface. epa.gov Animal tissues are often frozen, ground with anhydrous sodium sulfate (B86663) and sand to create a dry, granular mass, which is then subjected to Soxhlet extraction with hexane. epa.gov The extract is subsequently cleaned up using a Florisil column. epa.gov

The cleanup step is crucial for removing lipids and other co-extractives that can interfere with the final analysis. cdc.gov Gel permeation chromatography, silica gel, Florisil, and activated carbon are commonly used for this purpose. cdc.gov For instance, a two-layered SPE cartridge with silica and silica/sulfuric acid has been effectively used for cleaning up serum extracts. acs.org

Table 1: Sample Extraction and Cleanup Methods

| Sample Matrix | Extraction Method | Cleanup Method |

| Human Serum | Solid-Phase Extraction (SPE) nih.govnih.gov, Liquid-Liquid Extraction nih.gov | Two-layered SPE cartridge (activated silica gel and silica/sulfuric acid) nih.govacs.org |

| Soil, Sediment, Sludge | Soxhlet extraction with hexane epa.gov | Florisil chromatography epa.gov |

| Terrestrial Vegetation | Hexane rinse epa.gov | Direct analysis after concentration epa.gov |

| Animal Tissue | Soxhlet extraction with hexane after freeze-drying and grinding epa.gov | Florisil chromatography epa.gov |

Separation and Quantitation Techniques

Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate the target analyte from other compounds and quantify its concentration.

Gas Chromatography-Electron Capture Detection (GC-ECD) Methodologies

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the detection of halogenated compounds like hexabromobiphenyls. scioninstruments.commeasurlabs.com The ECD is selective for electronegative elements, making it well-suited for analyzing brominated compounds. scioninstruments.com While highly sensitive, GC-ECD can be prone to interference from co-eluting compounds in complex environmental samples, which may lead to false positives or overestimation of the target analyte's concentration. nih.gov Therefore, careful optimization of chromatographic conditions and rigorous cleanup procedures are essential when using this method. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/HRMS) for Congener Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of PBB congeners. It provides structural information, allowing for the differentiation of isomers. For enhanced selectivity and sensitivity, high-resolution mass spectrometry (HRMS) is often employed. GC-MS methods, particularly when operated in the selected ion monitoring (SIM) mode, offer excellent specificity by monitoring characteristic ions of the target analyte. nih.gov Isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled) is added to the sample, is considered the gold standard for accurate quantification as it corrects for losses during sample preparation and analysis. acs.org

Capillary Gas Chromatography and Selected Ion Monitoring Techniques

The use of capillary gas chromatography columns is essential for achieving the high resolution needed to separate the numerous PBB congeners that may be present in a sample. chromtech.net.au These columns, with their long length and small internal diameter, provide superior separation efficiency compared to packed columns. cdc.gov When coupled with a mass spectrometer operating in selected ion monitoring (SIM) mode, capillary GC allows for the sensitive and selective quantification of specific congeners like this compound. nih.gov In SIM, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, which significantly reduces background noise and improves the signal-to-noise ratio. youtube.com

Challenges in Congener-Specific Analysis and Standard Availability

A significant challenge in the analysis of PBBs is the congener-specific quantification. epa.gov Commercial PBB mixtures, such as FireMaster, were composed of multiple congeners, and their environmental and biological fate can differ. nih.gov The co-elution of different PBB congeners on the chromatographic column can make accurate quantification difficult. epa.gov This necessitates the use of high-resolution capillary columns and analytical techniques with high specificity, such as GC-MS. chromtech.net.auepa.gov

Another major hurdle is the availability of certified analytical standards for all 209 possible PBB congeners. While standards for some of the more common congeners, like PBB 153 (2,2',4,4',5,5'-hexabromobiphenyl), are readily available, obtaining standards for less common congeners, including this compound, can be challenging. accustandard.comchemservice.com The lack of individual congener standards hinders the ability to accurately identify and quantify each congener in a sample.

Method Validation and Interlaboratory Comparison Studies

To ensure the reliability and comparability of analytical data, rigorous method validation and participation in interlaboratory comparison studies are essential. Method validation involves assessing parameters such as linearity, limits of detection (LODs), limits of quantification (LOQs), accuracy (recoveries), and precision (relative standard deviations). For example, a GC-MS method for PBBs in human serum reported LODs in the range of 0.002-0.029 ng/mL and average recoveries between 74.24% and 119.49%. nih.gov

Interlaboratory comparison studies, where different laboratories analyze the same samples, are crucial for evaluating the proficiency and consistency of analytical methods across different facilities. nih.govoup.com Such studies have been conducted for PBBs in human serum, demonstrating good correlation between laboratories using validated gas chromatographic methods. nih.govoup.com These comparisons help to identify and address any systematic biases in analytical procedures and ensure that data generated by different laboratories are comparable. tandfonline.com

Molecular Mechanisms of Action and Cellular Interactions of 2,2 ,3,4 ,6,6 Hexabromobiphenyl

Aryl Hydrocarbon Receptor (AhR) Activation and Signaling

The aryl hydrocarbon receptor is a ligand-activated transcription factor that mediates many of the toxic effects of a class of compounds known as dioxin-like compounds. wikipedia.org The interaction of 2,2',3,4',6,6'-hexabromobiphenyl with the AhR signaling pathway is a critical determinant of its potential toxicity.

Ligand Binding and Receptor Affinity Characterization

The binding of a ligand to the AhR is the initiating step in a cascade of events leading to changes in gene expression. The affinity with which a compound binds to the AhR is a key factor in determining its potency. For polybrominated biphenyls, structure-activity relationships have been established that provide insights into their potential to bind to the AhR. Generally, congeners that can adopt a coplanar or flat configuration, similar to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), exhibit the highest binding affinities.

This compound is a di-ortho substituted PBB, meaning it has bromine atoms at the 2, 2', 6, and 6' positions. This substitution pattern forces the two phenyl rings to twist out of plane, resulting in a non-coplanar structure. This non-coplanar configuration is expected to significantly hinder its ability to bind to the AhR. In contrast, non-ortho substituted PBBs, which lack these bulky ortho-substituents, can more easily adopt a coplanar conformation and therefore generally exhibit higher binding affinity for the AhR. wikipedia.org

Table 1: Predicted Aryl Hydrocarbon Receptor (AhR) Binding Affinity of PBB Congeners Based on Structure

| PBB Congener Structure | Predicted AhR Binding Affinity | Rationale |

| Non-ortho substituted (Coplanar) | High | Can adopt a flat configuration, similar to TCDD, allowing for effective binding to the AhR. |

| Mono-ortho substituted | Moderate to Low | The presence of one ortho-substituent introduces some steric hindrance, reducing planarity and binding affinity compared to non-ortho congeners. |

| Di-ortho substituted (e.g., this compound) | Low | The presence of two or more ortho-substituents forces a non-coplanar conformation, significantly hindering the ability to bind to the AhR. wikipedia.org |

Downstream Gene Expression Modulation (e.g., Cytochrome P450 Enzymes)

Activation of the AhR by a ligand leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their increased transcription. t3db.ca

A hallmark of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. nih.gov These enzymes are involved in the metabolism of a wide range of xenobiotics. The induction of CYP1A1 is a sensitive biomarker for exposure to AhR agonists.

Given the predicted low binding affinity of this compound for the AhR, its ability to induce CYP1A1 expression is expected to be weak compared to potent AhR agonists like TCDD or non-ortho substituted PBBs. Studies on ortho-substituted PCBs have consistently shown that they are weak inducers of CYP1A enzymes. nih.gov It is reasonable to extrapolate that this compound would follow a similar pattern. However, without direct experimental data, the precise magnitude of its effect on CYP1A1 and other AhR-regulated genes remains to be determined.

Dioxin-like Activity and Structure-Activity Relationships

The concept of Toxic Equivalency Factors (TEFs) has been developed to assess the risk of complex mixtures of dioxin-like compounds. This approach assigns a TEF value to individual congeners based on their potency relative to TCDD, which is assigned a TEF of 1.0. The total dioxin-like activity of a mixture is then calculated as the sum of the concentrations of each congener multiplied by its TEF.

Due to their non-coplanar structure and consequently low AhR binding affinity and weak induction of AhR-mediated responses, di-ortho substituted PBBs like this compound are generally considered to have negligible dioxin-like activity. wikipedia.org As such, they are not typically assigned TEF values in regulatory frameworks. The focus of the TEF system for PBBs, when considered, is on the non-ortho and, to a lesser extent, mono-ortho substituted congeners that exhibit significant AhR-mediated toxicity. nih.gov

The structure-activity relationships for PBBs and their dioxin-like activity are clear: the more coplanar the molecule, the higher its affinity for the AhR and the greater its dioxin-like potency. The presence of multiple ortho-bromine atoms in this compound firmly places it in the category of non-dioxin-like PBBs.

Cellular Signaling Pathway Perturbations

For instance, studies on other PBBs and PCBs have suggested that they can modulate immune cell function. This may involve interference with signaling pathways that regulate inflammation and immune responses. Some PCBs have been shown to influence the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) pathway, a critical regulator of innate immunity and inflammation.

Furthermore, given the lipophilic nature of PBBs, they can accumulate in cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins, which could have downstream effects on a multitude of cellular signaling cascades.

Toxicogenomic and Proteomic Approaches in Mechanistic Elucidation

Toxicogenomics and proteomics are powerful tools for gaining a comprehensive understanding of the molecular mechanisms of toxicity. Toxicogenomics examines changes in gene expression across the entire genome in response to a toxicant, while proteomics investigates changes in the entire set of proteins. These approaches can help to identify novel pathways and biomarkers of toxicity.

Currently, there is a lack of specific toxicogenomic and proteomic studies focused on this compound. However, such studies on other PBBs and related compounds have begun to reveal complex patterns of gene and protein expression changes. For example, a study on individuals exposed to PBBs found associations with genome-wide DNA methylation differences, suggesting epigenetic modifications as a potential mechanism of long-term health effects. nih.gov

Applying these "omics" technologies to this compound would be invaluable for:

Identifying specific gene and protein expression signatures associated with its exposure.

Distinguishing between AhR-dependent and -independent effects on a global scale.

Uncovering novel cellular pathways perturbed by this congener.

Providing a more complete picture of its molecular toxicology and potential health risks.

Table 2: Summary of Potential Molecular Mechanisms of this compound

| Mechanism Category | Specific Mechanism | Predicted Relevance for this compound |

| AhR-Dependent | Direct binding to the Aryl Hydrocarbon Receptor (AhR) | Low, due to non-coplanar structure. |

| Induction of Cytochrome P450 1A1 (CYP1A1) | Weak induction expected. | |

| Dioxin-like toxicity | Negligible. | |

| AhR-Independent | Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) | Plausible, based on data from non-coplanar PCBs. nih.gov |

| Inhibition of gap junctional intercellular communication | Possible, as seen with other PBB congeners. nih.gov | |

| Cellular Signaling | Modulation of immune signaling pathways (e.g., TLR/NF-κB) | Possible, based on data from related compounds. |

| Alteration of cell membrane properties | Plausible due to lipophilicity. |

Comparative Environmental and Biological Research of 2,2 ,3,4 ,6,6 Hexabromobiphenyl

Comparison with Other Polybrominated Biphenyl (B1667301) Congeners

The term "polybrominated biphenyls" encompasses 209 possible individual compounds, known as congeners. nih.gov These are categorized into ten homologous groups based on the number of bromine atoms, with hexabromobiphenyls having 42 possible isomers. pops.intnih.gov

Commercial PBB products, such as FireMaster® BP-6, were not single congeners but rather mixtures. The composition of these mixtures could vary, but they were predominantly composed of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153), which constituted 60-80% of the mix. pops.int Another significant component was 2,2',3,4,4',5,5'-heptabromobiphenyl, present at 12-25%. pops.int

The behavior and toxicity of PBB congeners differ based on their structure, particularly the number and position of bromine atoms. For instance, the photolytic degradation of the commercial mixture FireMaster BP-6 leads to a decrease in more highly brominated PBBs and an increase in those with three to five bromine atoms. researchgate.net Interestingly, this process can increase the concentration of the most toxic PBBs, which lack ortho-bromine atoms, by approximately four-fold. researchgate.net

The metabolism of PBB congeners also varies. Studies on rat liver microsomes have shown different metabolic rates for various PBB congeners. inchem.org For example, no metabolism was observed for 3,6,2',4',5'-hexabromobiphenyl with certain types of microsomes. inchem.org

The physical properties, such as aqueous solubility, are also congener-specific. For example, 2,2',3,4',6,6'-Hexabromobiphenyl is structurally similar to 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155), suggesting it has a low aqueous solubility of around 0.1 µg/L and is highly lipophilic. In contrast, the more symmetrical PBB 153 has even lower solubility, which contributes to its greater environmental persistence.

Comparison with Polychlorinated Biphenyls (PCBs) and Other Halogenated Persistent Organic Pollutants (POPs)

PBBs, including this compound, share many characteristics with other halogenated POPs like polychlorinated biphenyls (PCBs). researchgate.netontosight.ai These substances are recognized for their persistence in the environment, resistance to degradation, and their ability to bioaccumulate in the fatty tissues of living organisms. researchgate.net

Environmental Persistence and Bioaccumulation Comparisons

PBBs are known to be stable and persistent in the environment, with abiotic chemical degradation (excluding photochemical reactions) being unlikely. pops.int While laboratory studies have shown that 2,2',4,4',5,5'-hexabromobiphenyl can undergo rapid photodegradation in methanol (B129727), its breakdown in water is questionable due to the lack of active groups. pops.int Higher substituted biphenyls, in general, are resistant to aerobic biodegradation.

The bioaccumulation potential of PBBs is significant and comparable to that of PCBs. pops.int For example, the biomagnification factor (BMF) for 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153) in the Baltic food chain (from herring to seal) was found to be approximately 175, a level similar to that of the PCB congener 153. pops.int Further studies in the Arctic have shown that the lipid-based concentrations of PBB 153 in polar bears were about 100 times higher than in their prey, the ringed seal. pops.int

The high lipophilicity of hexabromobiphenyl, indicated by a high log Kow of 6.39, and its low water solubility (3 µg/L) are key factors driving its sorption to particulate matter and organic material, leading to high bioaccumulation. pops.int Measured bioconcentration factor (BCF) values for hexabromobiphenyl range from 4,700 to 18,100, confirming its high bioaccumulation potential. pops.int

In comparison to other non-PBDE brominated flame retardants, hexabromobenzene (B166198) (HBB) has demonstrated highly bioaccumulative properties, with log Bioaccumulation Factor (BAF) values greater than 3.7 in most studied aquatic species. nih.gov This suggests that HBB may pose a high environmental risk, comparable to or even greater than PBDE congeners with similar physicochemical properties. nih.gov

Shared and Divergent Molecular Mechanisms

The toxicity of PBBs and PCBs is often linked to their ability to interact with the aryl hydrocarbon receptor (AhR). Non-coplanar PCBs, like PCB 153, and similar polybrominated diphenyl ethers (PBDEs) have been observed to be neurotoxic. nih.gov Studies suggest that 2,2',3,3',4,6'-Hexabromobiphenyl can bind to the AhR and influence gene expression related to xenobiotic metabolism.

Global Monitoring and Temporal Trends in Environmental Matrices

The Stockholm Convention on Persistent Organic Pollutants has listed hexabromobiphenyl as a POP, leading to global efforts to monitor and manage these chemicals. researchgate.netregulations.govcolab.ws Human biomonitoring (HBM) has become a crucial tool for assessing human exposure to POPs. who.int

Data from HBM surveys under the Global Monitoring Plan have indicated that levels of many regulated POPs are decreasing over time in human milk and blood. who.int However, some newer POPs, like certain PBDEs and hexabromocyclododecane (HBCD), initially showed an increase before a recent decline, reflecting the impact of regulations. who.int

In contrast, a study on novel brominated flame retardants (NBFRs) in mollusks from the Chinese Bohai Sea between 2011 and 2018 found that concentrations of decabromodiphenylethane (DBDPE) and 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) significantly increased. researchgate.net Similarly, a review of studies in the United States from 2002 to 2015 showed a dramatic increase in human exposure to the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCIPP). nih.gov

The selection of appropriate biomarkers and matrices is critical for effective biomonitoring. nih.govulpgc.esnih.gov For halogenated flame retardants, parent compounds in serum and metabolites in urine are often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Ecological Concentrations and Observational Studies in Wildlife

PBBs have been detected in various wildlife species, demonstrating their widespread environmental contamination. A study of lake trout from the Great Lakes found that 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) and 2,2',4,5,5'-pentabromobiphenyl (B1595030) (PBB-101) were present at the highest concentrations, ranging from 0.189 to 2.083 µg/kg wet weight and 0.042 to 0.633 µg/kg wet weight, respectively. pops.int

The table below presents a summary of bioaccumulation factors for various brominated flame retardants in aquatic species from a study in South China.

| Chemical | Log BAF Range |

| α-HBCD | 2.58-6.01 |

| β-HBCD | 3.24-5.58 |

| γ-HBCD | 3.44-5.98 |

| ∑HBCDs | 2.85-5.98 |

| BTBPE | 3.32-6.08 |

| PBT | 2.04-4.77 |

| PBEB | 2.72-4.09 |

| HBB | 3.31-5.54 |

| Data from a study on aquatic species in a natural pond at an electronic waste recycling site in South China. nih.gov |

This data highlights the significant bioaccumulation potential of these compounds in aquatic environments. The variability in BAFs across species can be attributed to differences in feeding ecology, trophic level, and metabolic capacity. nih.gov

Q & A

Q. What analytical methods are recommended for determining 2,2',3,4',6,6'-Hexabromobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting polybrominated biphenyls (PBBs) like this congener. Key parameters include:

- Column selection : Use a non-polar capillary column (e.g., DB-5MS) to resolve brominated congeners.

- Detection : Electron capture detectors (ECD) or negative chemical ionization (NCI) enhance sensitivity for brominated compounds.

- Quantitation : Calibrate against certified reference materials (CRMs) in isooctane or toluene at concentrations of 50–100 µg/mL .

- Validation : Include surrogate standards (e.g., -labeled analogs) to correct for matrix effects .

Q. How do physicochemical properties (e.g., solubility, melting point) influence experimental design?

- Aqueous solubility : Reported as mol/L (0.6247 g/L) at 26.5°C, requiring the use of organic solvents (e.g., isooctane) for stock solutions .

- Melting point : 72°C, indicating solid-phase handling at room temperature. Sublimation risks during GC-MS require careful temperature programming .

- Log : Estimated >7.0, necessitating lipid-rich matrices (e.g., adipose tissue) for bioaccumulation studies .

Q. What regulatory guidelines govern the use of this compound in research?

Classified as a "First-Class Specific Chemical Substance" under chemical control laws (e.g., China’s "Hazardous Chemicals List"), requiring institutional permits for procurement and disposal . Compliance with Stockholm Convention on Persistent Organic Pollutants (POPs) mandates restricted use in non-essential applications .

Q. How are standard solutions prepared for environmental analysis?

- Stock preparation : Dissolve crystalline this compound in isooctane or toluene at 50–100 µg/mL, verified via gravimetric and spectroscopic methods .

- Stability : Store at –20°C in amber vials to prevent photodegradation; validate stability over 6–12 months using GC-MS .

Advanced Research Questions

Q. How can contradictory data on environmental persistence be resolved?

Conflicting half-life estimates arise from congener-specific degradation rates. To address this:

- Congener-specific analysis : Use high-resolution mass spectrometry (HRMS) to distinguish this compound from isomers (e.g., 2,2',4,4',5,5'-Hexabromobiphenyl) .

- Degradation studies : Conduct aerobic/anaerobic microcosm experiments with isotopic tracing (-labeled compounds) to quantify mineralization rates .

Q. What metabolic pathways are observed in mammalian systems, and how are they studied?

- In vitro models : Use hepatic microsomes from rats or humans to identify hydroxylated metabolites via LC-QTOF-MS.

- Key findings : Limited metabolism (<1% in rats) due to steric hindrance from bromination at the 3,4', and 6 positions, as shown in FireMaster BP-6 studies .

- Enzyme induction : Monitor CYP1A1/2 activity via ethoxyresorufin-O-deethylase (EROD) assays to assess Ah receptor activation .

Q. What challenges exist in detecting trace levels (<1 ppb) in biological matrices?

Q. How does bromination pattern influence toxicological outcomes?

- Structure-activity relationships : Ortho-substituted bromines (e.g., 2,2',6,6' positions) reduce binding to thyroid transport proteins, increasing endocrine disruption potential compared to non-ortho congeners .

- Carcinogenicity : Promote tumorigenesis via non-genotoxic mechanisms (e.g., oxidative stress) in rodent models, assessed through histopathology and glutathione-S-transferase assays .

Q. What methodologies assess bioaccumulation potential in aquatic ecosystems?

Q. How are long-term toxicity studies designed to evaluate chronic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.